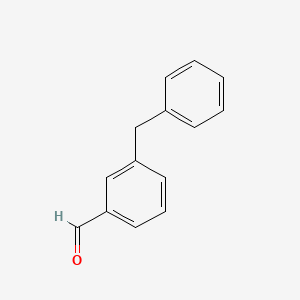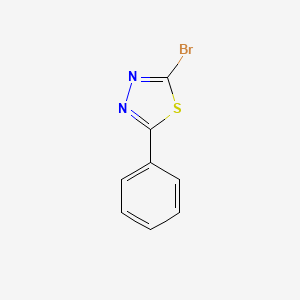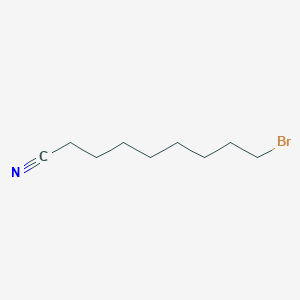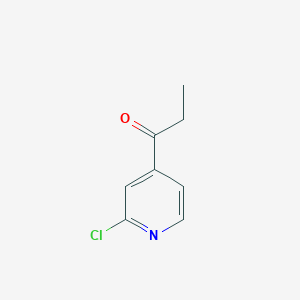
2-Chloro-4-propionylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-propionylpyridine is a synthetic compound belonging to the pyridine family. It is also known by its IUPAC name, 1-(2-chloro-4-pyridinyl)-1-propanone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-propionylpyridine typically involves the chlorination of 4-propionylpyridine. One common method includes the reaction of 4-pyridylaldehyde with a formate reagent to generate 4-(2-hydroxypropyl)pyridine, followed by reduction to 4-propionylpyridine. The final step involves chlorination using a chlorinating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-propionylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propionyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The propionyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-amino-4-propionylpyridine or 2-thio-4-propionylpyridine.
Oxidation: Formation of 2-chloro-4-pyridinecarboxylic acid.
Reduction: Formation of 2-chloro-4-propionyl alcohol.
Scientific Research Applications
2-Chloro-4-propionylpyridine has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating addiction to opioid drugs such as heroin and morphine.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-propionylpyridine involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence neurotransmitter systems, particularly those involved in addiction and pain modulation .
Comparison with Similar Compounds
2-Chloro-4-nitropyridine: Similar in structure but contains a nitro group instead of a propionyl group.
2-Chloro-4-aminopyridine: Contains an amino group instead of a propionyl group.
2-Chloro-4-methylpyridine: Contains a methyl group instead of a propionyl group.
Uniqueness: 2-Chloro-4-propionylpyridine is unique due to its propionyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHONLVKPBHGMJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521844 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87121-53-7 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
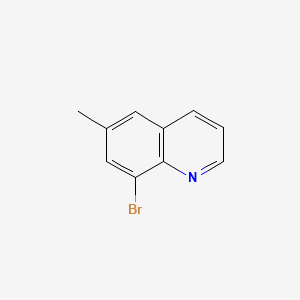
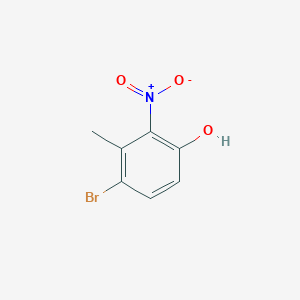
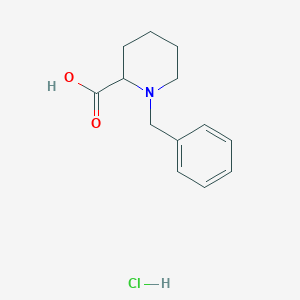

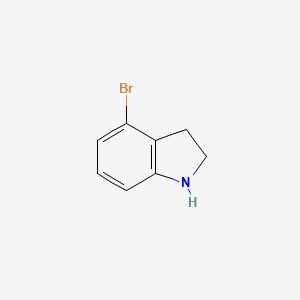
![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)
![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)
![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)
